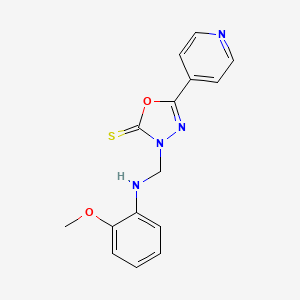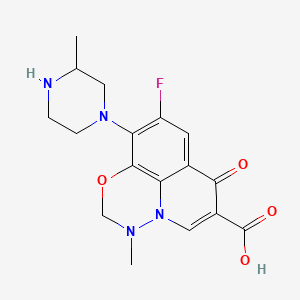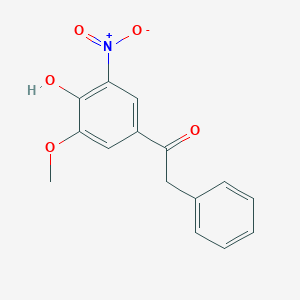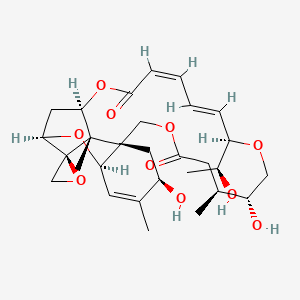
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride is a compound with a complex structure that includes a piperazine ring substituted with a benzyl group and a bis(2-chloroethyl)aminoethyl group. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU and catalysts like Ag2CO3 .
Industrial Production Methods: Industrial production methods for piperazine derivatives may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, bases like DBU, and catalysts such as Ag2CO3 . The reaction conditions are typically mild to moderate, ensuring the stability of the piperazine ring.
Major Products Formed: The major products formed from these reactions include substituted piperazines and piperazinopyrrolidinones . These products are often of significant interest due to their potential biological activities.
Scientific Research Applications
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, including its use in drug development . In industry, it is used in the production of various pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride include other piperazine derivatives such as 1-benzylpiperazine (BZP) and various phenyl and benzyl substituted piperazines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
93868-40-7 |
|---|---|
Molecular Formula |
C17H30Cl5N3 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N,N-bis(2-chloroethyl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C17H27Cl2N3.3ClH/c18-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)16-17-4-2-1-3-5-17;;;/h1-5H,6-16H2;3*1H |
InChI Key |
KMXIQYNHOROALK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN(CCCl)CCCl)CC2=CC=CC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
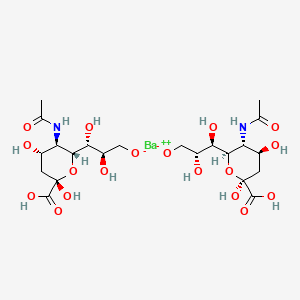
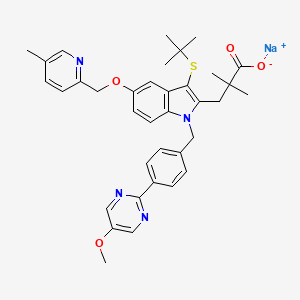
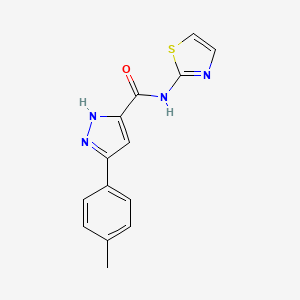

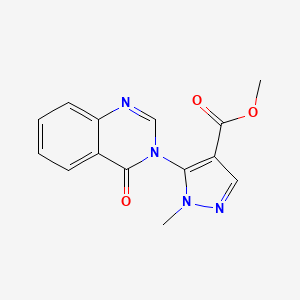
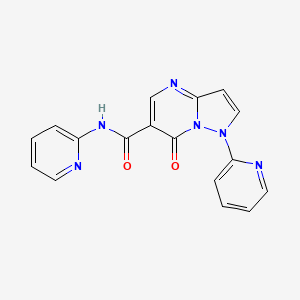
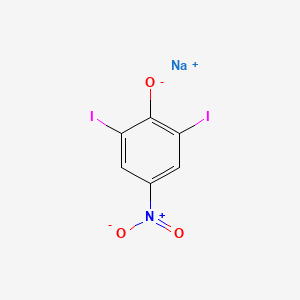
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
